7-(4-(2-chloro-6-fluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
7-[4-(2-chloro-6-fluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN5O3/c1-29-14-17(22-18(15-29)24(34)32(28-22)16-6-3-2-4-7-16)23(33)30-10-12-31(13-11-30)25(35)21-19(26)8-5-9-20(21)27/h2-9,14-15H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUGPHJPUDFSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=C(C=CC=C5Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-(2-chloro-6-fluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic molecule that belongs to a class of compounds known for their potential therapeutic applications. Its structure incorporates various pharmacophoric elements, which may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of similar structures exhibit significant anticancer activities. For instance, compounds containing the pyrazolo[4,3-c]pyridine framework have been explored for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.
Case Study:
A study published in 2019 identified a novel anticancer compound through screening a drug library on multicellular spheroids, suggesting that compounds with similar structural motifs could exhibit potent anticancer effects due to their ability to penetrate multicellular environments effectively .
Antibacterial Activity
The antibacterial properties of fluorobenzoyl derivatives have been extensively researched. Compounds with fluorinated aromatic groups have shown enhanced activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups such as chlorine and fluorine is believed to enhance binding affinity to bacterial targets.
Table 1: Antibacterial Activity of Fluorobenzoyl Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 15a | 7.82 | S. aureus |
| 15b | 15.63 | Bacillus cereus |
| 16b | 31.25 | Micrococcus luteus |
This data indicates that modifications in the structure significantly affect the minimum inhibitory concentrations (MICs), which are critical for determining the efficacy of antibacterial agents .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : Compounds with hydrophobic characteristics can integrate into bacterial membranes, disrupting their integrity and leading to cell death.
- Modulation of Signaling Pathways : In cancer cells, these compounds may interfere with pathways like PI3K/Akt or MAPK, which are crucial for cell growth and survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of such compounds. The presence and position of substituents on the aromatic rings significantly influence their pharmacological properties:
- Electron-Withdrawing Groups : Enhance antibacterial potency by increasing positive charge character and improving binding affinity.
- Steric Effects : The bulkiness of substituents can affect the compound's ability to fit into enzyme active sites or bacterial binding pockets.
Table 2: Structure-Activity Relationship Insights
| Substituent Position | Effect on Activity |
|---|---|
| Ortho | Increased activity with electron acceptors |
| Meta | Variable; often increases potency with CF3 group |
| Para | Generally decreases activity unless specific substitutions are present |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to derivatives with variations in the piperazine substituent, pyrazole/pyridine substitutions, and core modifications. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
Key Findings
Synthetic Approaches :
- Multi-component reactions (e.g., one-pot syntheses in ) are common for pyrazolo-pyridines. The target compound’s synthesis likely involves similar steps, such as condensation of a pyrazole precursor with a functionalized piperazine .
- Ionic liquids (e.g., [bmim][BF4] in ) are used to enhance reaction efficiency, suggesting eco-friendly routes for scaling up production .
Biological Relevance: Pyridazinone derivatives () exhibit pesticidal and pharmacological activities, implying that the target compound’s pyrazole-pyridine core could be tailored for similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
